5-(3-bromophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Beschreibung

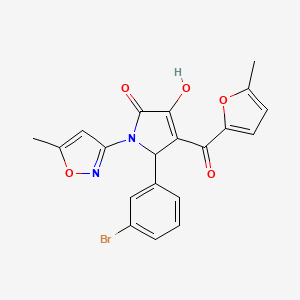

This compound belongs to the pyrrol-2(5H)-one family, characterized by a five-membered lactam ring with a ketone group. Key structural features include:

- 3-Bromophenyl substituent at position 5, which enhances lipophilicity and may influence binding interactions.

- 3-Hydroxyl group at position 3, critical for hydrogen bonding and stereochemical activity .

- 5-Methylfuran-2-carbonyl moiety at position 4, contributing to electron-deficient aromatic interactions.

The molecular weight is estimated at ~480–490 g/mol (based on analogs in and ), with moderate solubility in polar aprotic solvents.

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O5/c1-10-6-7-14(27-10)18(24)16-17(12-4-3-5-13(21)9-12)23(20(26)19(16)25)15-8-11(2)28-22-15/h3-9,17,25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXUXRIHTZLHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)Br)C4=NOC(=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 5-(3-bromophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a novel organic molecule with potential biological applications. Its structural complexity, featuring multiple functional groups, positions it as a candidate for various pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the pyrrolone structure allows for potential binding with various enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The hydroxyl group in the structure may contribute to scavenging free radicals.

- Antiviral Properties : Similar compounds have shown efficacy against viruses, indicating potential antiviral applications.

Biological Activity Overview

Antiviral Activity

A study on related compounds demonstrated promising antiviral properties against the H5N1 virus. The derivatives exhibited significant antiviral activity, with effective concentrations (EC50) determined through plaque reduction assays on Madin-Darby canine kidney cells . This suggests that the compound may possess similar antiviral properties.

Antioxidant Studies

Research indicates that compounds with furanone structures can act as antioxidants. A study highlighted that furanones could function as both pro- and antioxidants, depending on the conditions, suggesting that the compound may contribute to cellular protection against oxidative stress .

Cytotoxicity in Cancer Research

In vitro studies have shown that similar pyrrolone derivatives exhibit cytotoxic effects on various cancer cell lines. These findings underscore the potential of this compound in anticancer drug development.

Comparative Analysis with Similar Compounds

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- The 5-methylfuran-2-carbonyl group in the target compound offers a balance between steric bulk and electronic effects compared to bulkier benzofuran or methoxybenzoyl substituents.

- The isoxazole ring (pKa ~1.3) at N1 may improve metabolic stability over thiadiazole (pKa ~0.5) due to reduced susceptibility to nucleophilic attack .

Role of the 3-Hydroxyl Group in Pyrrol-2(5H)-ones

- Hydrogen-Bonding Capacity : The 3-hydroxy group in the target compound is positioned to form intramolecular H-bonds with the carbonyl at position 2, stabilizing the lactam ring conformation .

Bromophenyl vs. Chlorophenyl Derivatives

Key Insights :

- The bromine atom increases lipophilicity (LogP +0.4 vs. Cl) and may enhance interactions with hydrophobic binding pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.